Cas no 2137135-02-3 ((4R)-4-amino-1-cyclopropylpentan-3-one)

(4R)-4-Amino-1-cyclopropylpentan-3-one is a chiral cyclic ketone derivative featuring a stereospecific amino group at the 4-position and a cyclopropyl substituent. Its structural uniqueness makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active compounds. The (4R)-configuration ensures high enantiopurity, which is critical for applications in asymmetric synthesis and medicinal chemistry. The cyclopropyl group enhances stability and influences steric and electronic properties, while the ketone functionality offers versatility for further derivatization. This compound is suitable for use in peptide mimetics, small-molecule inhibitors, and other bioactive scaffolds, where precise stereochemistry and functional group compatibility are essential.
(4R)-4-amino-1-cyclopropylpentan-3-one structure
2137135-02-3 structure
Product name:(4R)-4-amino-1-cyclopropylpentan-3-one
CAS No:2137135-02-3
MF:C8H15NO
MW:141.210802316666
CID:6378352
PubChem ID:165744283

(4R)-4-amino-1-cyclopropylpentan-3-one Chemical and Physical Properties

Names and Identifiers

    • EN300-798460
    • 2137135-02-3
    • (4R)-4-amino-1-cyclopropylpentan-3-one
    • Inchi: 1S/C8H15NO/c1-6(9)8(10)5-4-7-2-3-7/h6-7H,2-5,9H2,1H3/t6-/m1/s1
    • InChI Key: WSYAPSCAFGGRFL-ZCFIWIBFSA-N
    • SMILES: O=C([C@@H](C)N)CCC1CC1

Computed Properties

  • Exact Mass: 141.115364102g/mol
  • Monoisotopic Mass: 141.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.1Ų

(4R)-4-amino-1-cyclopropylpentan-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-798460-0.5g
(4R)-4-amino-1-cyclopropylpentan-3-one
2137135-02-3 95.0%
0.5g
$1084.0 2025-02-21
Enamine
EN300-798460-0.1g
(4R)-4-amino-1-cyclopropylpentan-3-one
2137135-02-3 95.0%
0.1g
$993.0 2025-02-21
Enamine
EN300-798460-1.0g
(4R)-4-amino-1-cyclopropylpentan-3-one
2137135-02-3 95.0%
1.0g
$1129.0 2025-02-21
Enamine
EN300-798460-5.0g
(4R)-4-amino-1-cyclopropylpentan-3-one
2137135-02-3 95.0%
5.0g
$3273.0 2025-02-21
Enamine
EN300-798460-0.25g
(4R)-4-amino-1-cyclopropylpentan-3-one
2137135-02-3 95.0%
0.25g
$1038.0 2025-02-21
Enamine
EN300-798460-2.5g
(4R)-4-amino-1-cyclopropylpentan-3-one
2137135-02-3 95.0%
2.5g
$2211.0 2025-02-21
Enamine
EN300-798460-0.05g
(4R)-4-amino-1-cyclopropylpentan-3-one
2137135-02-3 95.0%
0.05g
$948.0 2025-02-21
Enamine
EN300-798460-10.0g
(4R)-4-amino-1-cyclopropylpentan-3-one
2137135-02-3 95.0%
10.0g
$4852.0 2025-02-21

(4R)-4-amino-1-cyclopropylpentan-3-one Related Literature

Additional information on (4R)-4-amino-1-cyclopropylpentan-3-one

(4R)-4-Amino-1-Cyclopropylpentan-3-One: A Comprehensive Overview

The compound with CAS No. 2137135-02-3, commonly referred to as (4R)-4-amino-1-cyclopropylpentan-3-one, is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclopropyl group attached to the pentanone backbone, along with an amino group at the 4R position. The stereochemistry at the 4R position plays a crucial role in determining its physical and chemical properties, as well as its biological activity.

Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for the synthesis of (4R)-4-amino-1-cyclopropylpentan-3-one. One notable approach involves the use of asymmetric catalysis, which allows for the selective formation of the desired enantiomer. This method not only enhances the yield but also ensures high enantioselectivity, making it a preferred route for large-scale production. The incorporation of a cyclopropyl group into the molecule introduces unique electronic and steric effects, which are critical for its biological activity.

From a pharmacological perspective, (4R)-4-amino-1-cyclopropylpentan-3-one has been extensively studied for its potential therapeutic applications. Recent studies have highlighted its ability to modulate key cellular pathways involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The amino group at the 4R position is believed to play a pivotal role in interacting with target proteins, thereby influencing the compound's bioavailability and efficacy.

The cyclopropyl group in this compound also contributes to its stability and lipophilicity, which are essential properties for drug candidates. Researchers have employed computational modeling techniques to predict the binding affinity of (4R)-4-amino-1-cyclopropylpentan-3-one to various receptors, providing valuable insights into its mechanism of action. These studies have revealed that the compound exhibits selective binding to specific G-protein coupled receptors (GPCRs), making it a promising candidate for drug development.

In addition to its pharmacological applications, (4R)-4-amino-1-cyclopropylpentan-3-one has also found utility in materials science. Its unique structure makes it an ideal candidate for use in polymer synthesis, where it can serve as a building block for constructing advanced materials with tailored properties. The integration of a cyclopropyl group into polymer backbones has been shown to enhance mechanical strength and thermal stability, opening new avenues for industrial applications.

Looking ahead, ongoing research is focused on optimizing the synthesis of (4R)-4-amino-1-cyclopropylpentan-3-one to reduce production costs and improve scalability. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from laboratory studies to clinical trials. The compound's ability to target multiple therapeutic areas underscores its potential as a versatile molecule with wide-ranging applications.

In conclusion, (4R)-4-amino-1-cyclopropylpentan-3-one (CAS No. 2137135-02-3) represents a significant advancement in organic chemistry and pharmacology. Its unique structure, combined with recent breakthroughs in synthetic methods and biological studies, positions it as a promising candidate for future drug development and material science innovations.

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